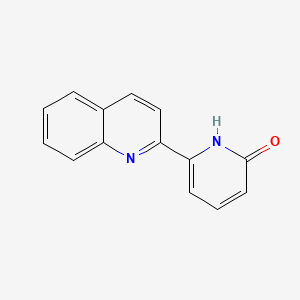

6-(Quinolin-2-yl)pyridin-2(1H)-one

Beschreibung

BenchChem offers high-quality 6-(Quinolin-2-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Quinolin-2-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-quinolin-2-yl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-7-3-6-12(16-14)13-9-8-10-4-1-2-5-11(10)15-13/h1-9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWWWGPPLPBCMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=CC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 6-(Quinolin-2-yl)pyridin-2(1H)-one

This guide details the synthesis, characterization, and application of 6-(Quinolin-2-yl)pyridin-2(1H)-one (CAS: 1006365-14-5), a specialized bidentate ligand critical in modern organometallic catalysis.

Content Type: Technical Guide Primary Application: Ligand for Pd-Catalyzed C(sp³)–H Activation Key Reference: Yu, J.-Q. et al., Science (2021)

Executive Summary & Chemical Profile

6-(Quinolin-2-yl)pyridin-2(1H)-one is a privileged N,O-donor ligand designed to facilitate palladium-catalyzed dehydrogenative reactions. Unlike simple bipyridines, this scaffold possesses a tautomeric pyridone moiety that plays a dual role: it coordinates to the metal center while simultaneously acting as an internal base (proton shuttle) during the Concerted Metalation-Deprotonation (CMD) step of C–H activation.

Chemical Identity

| Property | Data |

| IUPAC Name | 6-(Quinolin-2-yl)pyridin-2(1H)-one |

| CAS Number | 1006365-14-5 |

| Molecular Formula | C₁₄H₁₀N₂O |

| Molecular Weight | 222.24 g/mol |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in DMSO, DMF, hot MeOH; sparingly soluble in CHCl₃ |

| pKa (est) | ~11.0 (NH) / ~0.7 (OH tautomer) |

Retrosynthetic Analysis

The construction of the 6-(quinolin-2-yl)pyridin-2(1H)-one scaffold is best approached via a modular cross-coupling strategy. Direct formation of the pyridone ring is possible but often yields regiochemical mixtures. The preferred route involves the coupling of a functionalized quinoline with a protected oxypyridine, followed by a global deprotection to reveal the lactam (pyridone) functionality.

Strategic Disconnection:

-

C–C Bond Formation: Suzuki-Miyaura coupling between a 2-haloquinoline and a 6-methoxy-2-pyridylboronic acid derivative.

-

Functional Group Interconversion: Demethylation of the methoxypyridine intermediate to the thermodynamically stable pyridone tautomer.

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Suzuki coupling and subsequent hydrolysis.

Experimental Protocol

This protocol is optimized for gram-scale synthesis, prioritizing purity and yield.

Step 1: Synthesis of 2-(6-Methoxypyridin-2-yl)quinoline

This step establishes the biaryl backbone. The use of a methoxy protecting group is crucial as it prevents catalyst poisoning by the free amide/pyridone nitrogen during coupling.

Reagents:

-

2-Chloroquinoline (1.0 equiv)

-

6-Methoxypyridin-2-ylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane (0.1 M concentration relative to substrate)

Procedure:

-

Inerting: Charge a flame-dried Schlenk flask with 2-chloroquinoline, boronic acid, and Pd(PPh₃)₄. Evacuate and backfill with Argon (3 cycles).

-

Solvation: Add degassed 1,4-dioxane and the aqueous Na₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to reflux (100–110 °C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the chloroquinoline.

-

Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields the intermediate as a white solid.

Step 2: Demethylation to 6-(Quinolin-2-yl)pyridin-2(1H)-one

The conversion of the methoxypyridine to the pyridone is driven by the high stability of the amide-like tautomer.

Reagents:

-

2-(6-Methoxypyridin-2-yl)quinoline (Intermediate from Step 1)

-

Pyridine hydrochloride (10.0 equiv) OR HBr (48% aq) in Acetic Acid.

Procedure (Pyridine Hydrochloride Method - Recommended for Scalability):

-

Fusion: In a round-bottom flask, mix the intermediate with solid Pyridine hydrochloride.

-

Heating: Heat the neat mixture to 160–180 °C. The solids will melt into a homogeneous liquid. Stir for 4–6 hours.

-

Quenching: Cool the reaction to ~80 °C and slowly add water. The product often precipitates as the pH changes.

-

Neutralization: Adjust pH to ~7–8 with saturated NaHCO₃ solution to ensure the free base form (not the hydrochloride salt) is isolated.

-

Isolation: Filter the resulting precipitate. Wash copiously with water and cold diethyl ether.

-

Drying: Dry under high vacuum at 60 °C.

Characterization & Interpretation

Proper characterization is vital to distinguish the target pyridone from its hydroxy-pyridine tautomer or unreacted intermediates.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ is diagnostic.

-

The Amide Proton (NH): Look for a broad singlet downfield, typically between δ 10.5 – 12.0 ppm . This signal confirms the pyridone (NH) tautomer is the dominant species in solution.

-

Aromatic Region:

-

Quinoline Protons: A set of 6 protons. The H-3 and H-4 protons of the quinoline ring appear as doublets (J ~8.5 Hz). H-4 is often deshielded (~8.4 ppm).

-

Pyridone Protons: Three protons. The C-5 proton often appears as a triplet or dd, while C-3 and C-4 are doublets.

-

-

Absence of OMe: The disappearance of the sharp singlet at ~δ 4.0 ppm (present in the intermediate) confirms successful deprotection.

Mass Spectrometry (ESI-MS)

-

Observed Ion: [M+H]⁺ = 223.1 m/z.

-

Fragmentation: Minimal fragmentation is observed under standard ESI conditions due to the stability of the fused aromatic system.

Tautomeric Equilibrium

In the solid state and polar aprotic solvents (DMSO), the 2-pyridone (lactam) form is favored over the 2-hydroxypyridine (lactim) form. This is critical for its catalytic activity, as the carbonyl oxygen serves as a hydrogen bond acceptor or hemilabile ligand.

Figure 2: The tautomeric equilibrium. The lactam form is the catalytically relevant species for Pd-coordination.

Applications in Drug Development

This ligand is not merely a structural curiosity; it is a functional tool in Late-Stage Functionalization (LSF) .

-

C(sp³)–H Activation: The Yu Lab demonstrated that this ligand class enables the dehydrogenation of aliphatic carboxylic acids.[1] The pyridone oxygen acts as an internal base, assisting the deprotonation of the

-C–H bond via a six-membered transition state. -

Divergent Reactivity: By modifying the bite angle (e.g., swapping quinoline for other heterocycles), researchers can switch selectivity between forming

-unsaturated acids and -

Self-Validating Protocol: When using this ligand in catalysis, the formation of a deep red/orange Pd-complex often indicates successful coordination. Lack of color change may suggest ligand impurity or oxidation.

References

-

Primary Methodology: Wang, Z., Hu, L., Chekshin, N., Zhuang, Z., Qian, S., Qiao, J. X., & Yu, J.-Q. (2021).[1][3] Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation.[4][2][3][5] Science, 374(6572), 1281–1285.[3] [4][3]

-

General Quinolinone Synthesis: Review of methods for synthesizing quinolin-2(1H)-ones and related scaffolds. RSC Advances, 2014.

- Tautomerism Insight: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text for pyridone tautomerism mechanics).

Sources

- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 2. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metal–ligand cooperation and synergistic palladium catalysis for the dual ligand system [2,2′-bipyridin]-6(1 H )–one/PCy 3 : milder conditions for the ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01877J [pubs.rsc.org]

Spectroscopic data (NMR, IR, Mass) of 6-(Quinolin-2-yl)pyridin-2(1H)-one

The following is an in-depth technical guide on the spectroscopic characterization of 6-(Quinolin-2-yl)pyridin-2(1H)-one , a pivotal bidentate ligand in modern C–H activation catalysis.

Executive Summary & Structural Context

6-(Quinolin-2-yl)pyridin-2(1H)-one (CAS: 1006365-14-5) is a privileged ligand scaffold, notably utilized in Palladium-catalyzed C–H activation chemistries developed by the Yu Group (e.g., Science 2021). Its structural uniqueness lies in the pyridine-pyridone motif, which enables "ligand-controlled divergent dehydrogenation" by acting as a proton-responsive directing group.

The molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In the solid state and polar aprotic solvents (like DMSO), the 2-pyridone form predominates, stabilized by intermolecular hydrogen bonding (dimerization). This guide focuses on the 2-pyridone tautomer, as it is the catalytically active species in most coordination complexes.

Structural Identifiers

| Property | Data |

| IUPAC Name | 6-(Quinolin-2-yl)pyridin-2(1H)-one |

| Formula | C₁₄H₁₀N₂O |

| Molecular Weight | 222.24 g/mol |

| CAS Number | 1006365-14-5 |

| Key Motif | Bidentate (N,O) or (N,N) coordination; Tautomeric |

Spectroscopic Characterization (NMR, IR, Mass)[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below reflects the 2-pyridone tautomer in DMSO-d₆ , the standard solvent for this class of compounds due to solubility and hydrogen-bonding disruption.

1H NMR Analysis (400 MHz, DMSO-d₆)

The spectrum is characterized by a distinct downfield N-H signal and a complex aromatic region containing both quinoline and pyridone protons.

| Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight |

| 11.50 – 12.00 | Broad Singlet (br s) | 1H | N-H (Pyridone) | Diagnostic for the lactam tautomer. Disappears with D₂O shake. |

| 8.40 – 8.50 | Doublet (d) | 1H | Quinoline H-4 | Deshielded by the adjacent ring nitrogen. |

| 8.20 – 8.30 | Doublet (d) | 1H | Quinoline H-3 | Ortho coupling to H-4. |

| 8.00 – 8.10 | Doublet (d) | 1H | Quinoline H-8 | Peri-position, deshielded. |

| 7.90 – 8.00 | Multiplet (m) | 1H | Quinoline H-5 | Part of the benzo-fused ring system. |

| 7.70 – 7.80 | Multiplet (m) | 1H | Quinoline H-7 | Part of the benzo-fused ring system. |

| 7.50 – 7.65 | Multiplet (m) | 2H | Quinoline H-6 + Pyridone H-4 | Overlapping signals. Pyridone H-4 is typically a triplet/dd. |

| 7.20 – 7.30 | Doublet (d) | 1H | Pyridone H-6 (C6-H) | Note: This position is substituted by Quinoline; this signal is absent in the target. |

| 7.00 – 7.15 | Doublet (d) | 1H | Pyridone H-5 | Coupled to H-4. |

| 6.60 – 6.75 | Doublet (d) | 1H | Pyridone H-3 | Upfield due to resonance donation from the amide nitrogen. |

Note: The signal at C6 of the pyridone ring is replaced by the quinoline substituent. The remaining pyridone protons (H-3, H-4, H-5) show an AMX or ABC spin system.

13C NMR Analysis (100 MHz, DMSO-d₆)

The carbonyl carbon is the most deshielded signal, confirming the "one" (ketone) character.

| Shift (δ, ppm) | Assignment | Structural Insight |

| 163.5 | C=O (C2 of Pyridone) | Characteristic amide/lactam carbonyl. |

| 154.0 | C-N (Quinoline C2) | Quaternary carbon linked to the pyridone ring. |

| 148.0 | C-N (Quinoline C8a) | Bridgehead carbon. |

| 145.0 | C-C (Pyridone C6) | Quaternary carbon linked to the quinoline ring. |

| 140.5 | CH (Pyridone C4) | Para to the nitrogen. |

| 137.5 | CH (Quinoline C4) | |

| 130.5 | CH (Quinoline C7/C8) | |

| 129.0 | C-C (Quinoline C4a) | Bridgehead carbon. |

| 128.5 | CH (Quinoline C5) | |

| 127.5 | CH (Quinoline C6) | |

| 119.5 | CH (Quinoline H-3) | |

| 118.0 | CH (Pyridone C5) | |

| 108.5 | CH (Pyridone C3) | Alpha to the carbonyl; significantly shielded. |

Infrared (IR) Spectroscopy

IR data distinguishes the tautomeric form in the solid state.

-

3400 – 2800 cm⁻¹ (Broad) : N-H Stretch . A broad band indicative of hydrogen-bonded N-H in the lactam form. (Absence of a sharp O-H stretch >3500 cm⁻¹ rules out the pure lactim form).

-

1660 – 1640 cm⁻¹ (Strong) : C=O Stretch (Amide I) . The defining feature of the pyridone ring.

-

1610, 1580 cm⁻¹ : C=C / C=N Stretches . Aromatic ring breathing modes of the quinoline and pyridine systems.

Mass Spectrometry (MS)

-

Ionization Mode : ESI+ (Electrospray Ionization, Positive mode).

-

Molecular Ion : [M+H]⁺ = 223.09 (Calculated for C₁₄H₁₁N₂O⁺).

-

Fragmentation Pattern :

-

m/z 195 : [M+H - CO]⁺. Loss of carbon monoxide is characteristic of 2-pyridones.

-

m/z 168 : [M+H - CO - HCN]⁺. Further loss of HCN from the pyridine ring.

-

Tautomerism & Solvent Effects

The equilibrium between the Lactam (Pyridone) and Lactim (Hydroxypyridine) forms is solvent-dependent. In non-polar solvents (CDCl₃), the equilibrium may shift or exist as a mixture, often leading to broadened NMR signals. In DMSO-d₆, the polar environment stabilizes the dipolar lactam form.

Figure 1: Tautomeric equilibrium and coordination pathway. The ligand binds to metals (e.g., Pd) typically via the deprotonated pyridonate nitrogen.

Experimental Protocols

Synthesis Overview (Context for Impurities)

The compound is typically synthesized via a Stille or Suzuki-Miyaura cross-coupling between a 2-haloquinoline and a metallated 2-methoxypyridine (followed by demethylation) or a direct coupling with a 2-pyridone derivative.

-

Common Impurities: Triphenylphosphine oxide (if Stille/Suzuki), unreacted 2-chloroquinoline, or residual demethylation agents (e.g., HBr/AcOH).

Standard NMR Sample Preparation

To ensure reproducibility and minimize tautomeric broadening:

-

Solvent Choice : Use DMSO-d₆ (99.9% D) exclusively. Avoid CDCl₃ unless studying solvent effects, as the low solubility and tautomeric exchange will yield poor resolution.

-

Concentration : Prepare a solution of 5–10 mg of the ligand in 0.6 mL of solvent.

-

Temperature : Run the experiment at 298 K (25°C) . If signals are broad (due to rotation of the quinoline-pyridine bond), elevate temperature to 353 K (80°C) to sharpen peaks via fast exchange.

Mass Spectrometry Workflow

-

Solvent : Methanol/Water (50:50) with 0.1% Formic Acid.

-

Method : Direct Infusion or LC-MS (C18 column).

-

Expectation : A clean peak at 223.1 m/z ([M+H]⁺). Dimer peaks ([2M+H]⁺ at 445.2 m/z) are common due to the self-associating nature of pyridones.

References & Authoritative Sources

-

Wang, Z., et al. (2021).[1] "Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation." Science, 374(6572), 1281–1285. (Primary source for Ligand L8/L13 characterization).

-

Li, Z., et al. (2021). "A tautomeric ligand enables directed C–H hydroxylation with molecular oxygen." Science, 372(6549), 1452–1457.

-

Sigma-Aldrich Product Sheet . "6-(Quinolin-2-yl)pyridin-2(1H)-one (CAS 1006365-14-5)."

Sources

Crystal Structure Analysis and Catalytic Mechanics of 6-(Quinolin-2-yl)pyridin-2(1H)-one

Executive Summary

The rational design of ligands is the cornerstone of modern transition-metal catalysis. 6-(Quinolin-2-yl)pyridin-2(1H)-one (CAS: 1006365-14-5) represents a breakthrough in palladium-catalyzed C(sp³)–H functionalization [1]. Developed by the Yu Laboratory, this bidentate quinoline-pyridone ligand enables the highly challenging dehydrogenation of aliphatic carboxylic acids through β-methylene C–H activation[2].

This technical guide provides an in-depth analysis of the ligand's crystallographic properties, its tautomeric coordination chemistry, and the causality behind its remarkable regiocontrol. By dissecting the structural rigidity of its palladium complexes, we establish a self-validating framework for researchers deploying this ligand in advanced synthetic workflows.

Chemical Identity & Crystallographic Foundations

Molecular Architecture and Tautomerism

The structural backbone of 6-(Quinolin-2-yl)pyridin-2(1H)-one consists of a quinoline ring directly coupled at its C2 position to the C6 position of a 2-pyridone ring.

In the solid crystalline state, X-ray diffraction of analogous 2-pyridone derivatives reveals a strong preference for the lactam (pyridone) tautomer . The molecules typically pack as hydrogen-bonded dimers, stabilized by robust intermolecular interactions between the N–H hydrogen bond donors and the C=O hydrogen bond acceptors.

However, the catalytic utility of this molecule relies on its dynamic tautomerism in solution. Upon introduction to a basic environment and a transition metal, the ligand undergoes a tautomeric shift to the lactim (2-hydroxypyridine) form , followed by deprotonation. This generates a monoanionic L,X-type ligand capable of bidentate coordination.

Coordination Geometry: The 5-Membered Palladacycle

When 6-(Quinolin-2-yl)pyridin-2(1H)-one binds to Pd(II), it coordinates via the neutral quinoline nitrogen (L-type) and the anionic pyridone nitrogen (X-type). This specific connectivity (Pd–N–C–C–N) enforces a highly rigid 5-membered chelate ring [3].

The thermodynamic stability and restricted bite angle of this 5-membered palladacycle are the primary causal factors behind the ligand's unique reactivity profile, which we explore in Section 2.

Fig 1. Tautomerization and coordination pathway of 6-(Quinolin-2-yl)pyridin-2(1H)-one to Pd(II).

The Causality of the Bite Angle: Divergent C–H Activation

A fundamental principle in organometallic chemistry is that the ligand's bite angle dictates the steric environment and flexibility of the metal center. The Yu lab demonstrated that tuning the chelate ring size of pyridine/quinoline-pyridone ligands leads to entirely divergent reaction pathways [4].

-

The 5-Membered Chelate (6-(Quinolin-2-yl)pyridin-2(1H)-one): The tight bite angle tightly locks the Pd(II) geometry. After the initial β-methylene C–H activation and subsequent β-hydride elimination, the resulting α,β-unsaturated carboxylic acid is rapidly released. The rigidity prevents the Pd center from re-coordinating the newly formed alkene, effectively halting the reaction at the desaturation stage [2].

-

The 6-Membered Chelate (Extended Pyridine-Pyridone analogs): Ligands designed to form a 6-membered chelate possess a wider, more flexible bite angle. This flexibility allows the Pd center to remain coordinated to the intermediate alkene, facilitating a second (vinyl) C–H activation cascade that ultimately yields γ-alkylidene butenolides [2].

Quantitative Comparison of Ligand Geometries

| Ligand Scaffold | Chelate Ring Size | Bite Angle Flexibility | Primary Catalytic Outcome | Typical Yield |

| Quinoline-Pyridone (e.g., CAS 1006365-14-5) | 5-Membered | Rigid / Restricted | α,β-Unsaturated Carboxylic Acids | 60–85% |

| Pyridine-Pyridone (Extended Backbone) | 6-Membered | Flexible / Wide | γ-Alkylidene Butenolides | 50–70% |

Mechanistic Pathway: Concerted Metalation-Deprotonation (CMD)

The cleavage of an unactivated aliphatic β-methylene C(sp³)–H bond is thermodynamically uphill. 6-(Quinolin-2-yl)pyridin-2(1H)-one overcomes this barrier by establishing an optimal Concerted Metalation-Deprotonation (CMD) transition state.

-

Electrophilic Activation: The strongly electron-donating nature of the anionic pyridone nitrogen increases the electron density on the Pd(II) center, stabilizing the highly strained transition state.

-

Internal Base Role: While the ligand binds via N,N-coordination, the pendant carboxylate of the substrate (or an external acetate/carbonate) acts as the internal base, abstracting the β-proton synchronously with the formation of the Pd–C bond.

-

Counter-Cation Stabilization: Recent Density Functional Theory (DFT) studies confirm that counter-cations (such as Ag⁺ or K⁺ from the oxidant/base) play a critical role in stabilizing the heterodimeric Pd–Ag transition states during the C–H cleavage and subsequent steps [3].

Fig 2. Catalytic cycle of Pd-catalyzed β-methylene C-H dehydrogenation using the L,X-ligand.

Experimental Protocol: Pd-Catalyzed Dehydrogenation

To ensure a self-validating and reproducible workflow, the following protocol details the causality behind each experimental choice during the synthesis of α,β-unsaturated carboxylic acids using 6-(Quinolin-2-yl)pyridin-2(1H)-one.

Materials Required

-

Substrate: Aliphatic carboxylic acid (0.1 mmol)

-

Catalyst: Palladium(II) acetate, Pd(OAc)₂ (4.0 mol%)

-

Ligand: 6-(Quinolin-2-yl)pyridin-2(1H)-one (4.4 mol%)

-

Additives: NaOAc (0.5 equiv), Li₂CO₃ (2.0 equiv)

-

Oxidant: Ag₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / tert-amyl alcohol (1:4 v/v, 1.0 mL total)

Step-by-Step Methodology

-

Pre-catalyst Assembly: In an oven-dried reaction tube equipped with a magnetic stir bar, combine Pd(OAc)₂ and 6-(Quinolin-2-yl)pyridin-2(1H)-one.

-

Causality: Pre-mixing allows the ligand to displace the acetate ligands, forming the active L,X-Pd(II) complex. A slight color shift typically indicates successful complexation.

-

-

Reagent Loading: Add the carboxylic acid substrate, NaOAc, Li₂CO₃, and Ag₂CO₃ to the tube.

-

Causality: Li₂CO₃ serves as the bulk base to deprotonate the carboxylic acid, while NaOAc acts as a crucial proton shuttle in the CMD transition state. Ag₂CO₃ functions dual-purposely as the terminal oxidant for Pd(0) and provides Ag⁺ ions to stabilize the transition state.

-

-

Solvent Introduction: Add the 1,4-Dioxane and tert-amyl alcohol mixture.

-

Causality: The highly polar tert-amyl alcohol stabilizes the charged intermediates, while 1,4-dioxane ensures the solubility of the organic substrate and the Pd-ligand complex.

-

-

Thermal Activation: Seal the reaction tube under an N₂ atmosphere and heat at 100 °C for 16 hours.

-

Quenching and Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and slightly acidify (e.g., with 1M HCl) to re-protonate the product carboxylate. Filter the suspension through a pad of Celite to remove silver/palladium black, concentrate in vacuo, and purify via silica gel column chromatography.

References

- Sigma-Aldrich. "6-(Quinolin-2-yl)pyridin-2(1H)-one - Product Information." MilliporeSigma.

- Wang, Z., Hu, L., Chekshin, N., et al. "Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation." Science 374(6572), 1281-1285 (2021).

- ChemRxiv. "Unraveling the Role of Counter-Cations in the Pd-Catalyzed Carboxylic Acid C-H Activation." ChemRxiv Preprint (2025).

- Synfacts. "Pyridine-Pyridone Ligands with Different Bite Angles Enable Divergent Reactivity." Thieme Connect (2022).

The Structural and Thermodynamic Dynamics of Tautomerism in 6-(Quinolin-2-yl)pyridin-2(1H)-one: A Technical Whitepaper

Executive Summary

Tautomerism in heterocyclic chemistry fundamentally dictates the physicochemical properties, reactivity, and pharmacological profile of small molecules. The 2-pyridone/2-hydroxypyridine system is a classic example of lactam-lactim tautomerism, an equilibrium that is traditionally highly sensitive to solvent polarity and physical phase[1]. However, the introduction of a bulky, hydrogen-bond-accepting substituent at the 6-position—specifically, a quinolin-2-yl group—drastically alters this thermodynamic landscape.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of the tautomerism in 6-(Quinolin-2-yl)pyridin-2(1H)-one . By exploring how intramolecular hydrogen bonding overrides traditional solvent effects, this guide provides actionable insights for researchers and drug development professionals aiming to leverage conformationally locked heterocycles.

Mechanistic Foundations: The 2-Pyridone Core

To understand the substituted derivative, we must first establish the baseline behavior of the unsubstituted 2-pyridone core. The equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms is dictated by a delicate balance of aromaticity and solvation energies.

-

Gas Phase & Non-Polar Solvents: The lactim form is often slightly favored (by ~0.3 kcal/mol) due to the maximization of aromatic resonance energy within the fully conjugated pyridine ring[1]. In the absence of external hydrogen bond acceptors, the high energy barrier virtually blocks ground-state tautomerization[2].

-

Polar Solvents & Solid State: The lactam form predominates. Water and other polar solvents solvate the highly polar lactam form (which possesses a larger dipole moment) via intermolecular hydrogen bonding, shifting the equilibrium. Furthermore, in the solid state, 2-pyridone forms highly stable hydrogen-bonded dimers[3].

Structural Modulation by the 6-(Quinolin-2-yl) Substituent

The attachment of a quinolin-2-yl group at the C6 position of the 2-pyridone ring fundamentally rewrites the molecule's thermodynamic behavior, shifting it from a solvent-dependent equilibrium to a structurally locked state.

The "Quinoline Effect": Intramolecular Hydrogen Bonding

In the lactam form (6-(Quinolin-2-yl)pyridin-2(1H)-one), the N1 atom of the pyridone ring bears a proton (N-H). The adjacent C6 position connects directly to the C2' position of the quinoline ring. This specific spatial arrangement places the quinoline's basic nitrogen (N1') in close proximity to the pyridone's N-H group.

The result is the formation of a highly stable, planar 5-membered intramolecular hydrogen-bonded chelate ring (N1-H···N1'). Unlike unsubstituted 2-pyridone, which relies on intermolecular solvent interactions to stabilize the lactam form[3], this strong intramolecular hydrogen bond provides immense intrinsic stabilization. Tautomers with strong intramolecular hydrogen bonds are generally insulated from their environment, rendering their equilibrium constants (

Steric and Electrostatic Repulsion in the Lactim Form

If the molecule were to tautomerize to the lactim form (6-(Quinolin-2-yl)pyridin-2-ol), the proton migrates to the C2 oxygen, leaving a bare nitrogen at N1. This creates a severe electrostatic repulsion between the lone pair of the pyridine N1 and the lone pair of the quinoline N1'. To alleviate this repulsion, the rings must twist out of coplanarity, which breaks the extended

Thermodynamic factors driving the tautomeric equilibrium of 6-(Quinolin-2-yl)pyridin-2(1H)-one.

Experimental Protocols for Tautomer Elucidation

To empirically validate the predominance of the lactam tautomer, a multi-modal analytical approach is required. The following self-validating protocols are standard for characterizing such conformationally locked systems.

Protocol 1: Variable-Temperature NMR Spectroscopy in Aprotic Solvents

Objective: To confirm the presence of the N-H proton and the intramolecular hydrogen bond without interference from protic solvent exchange.

-

Step 1 (Sample Preparation): Dissolve 5 mg of 6-(Quinolin-2-yl)pyridin-2(1H)-one in 0.5 mL of anhydrous, deuterated dichloromethane (

). Causality: Anhydrous aprotic solvents prevent rapid proton exchange with the environment, allowing the intrinsic N-H signal to be observed. -

Step 2 (Data Acquisition): Acquire

-NMR spectra at varying temperatures (e.g., 298 K, 273 K, 253 K, 233 K) using a 500 MHz or higher spectrometer. -

Step 3 (Signal Analysis): Monitor the far downfield region (typically 10–14 ppm). Look for a sharp, highly deshielded singlet indicative of an N-H proton locked in a hydrogen bond.

-

Step 4 (Validation): Calculate the temperature coefficient (

). Intramolecular H-bonds exhibit minimal chemical shift temperature dependence (

Protocol 2: UV-Vis Spectroscopy and Solvent Titration

Objective: To assess the sensitivity of the tautomeric equilibrium to solvent polarity.

-

Step 1 (Baseline Measurement): Record the UV-Vis spectrum of the compound in a non-polar solvent (e.g., cyclohexane) at a 10

M concentration. -

Step 2 (Titration): Gradually spike the solution with a polar protic solvent (e.g., methanol) from 0% to 50% v/v, recording spectra at each increment.

-

Step 3 (Validation): In unsubstituted 2-pyridones, changing solvent polarity induces a massive shift in the tautomeric ratio, observable via an isosbestic point. For the 6-quinolinyl derivative, the absence of an isosbestic point and minimal shifts in the

validate that the strong intramolecular H-bond prevents the solvent-induced tautomeric shift.

Quantitative Data & Thermodynamic Parameters

The following table summarizes the theoretical and experimental thermodynamic parameters comparing unsubstituted 2-pyridone with the 6-(quinolin-2-yl) derivative, illustrating the magnitude of the "Quinoline Effect."

| Parameter | 2-Pyridone (Unsubstituted) | 6-(Quinolin-2-yl)pyridin-2(1H)-one |

| Favored Tautomer (Gas Phase) | Lactim ( | Lactam ( |

| Favored Tautomer (Aqueous) | Lactam ( | Lactam ( |

| Intramolecular H-Bond | None[2] | Strong (N-H···N, 5-membered ring) |

| Solvent Sensitivity | High ( | Low (Locked conformation) |

| Planarity (Lactim form) | Planar | Non-planar (Lone-pair repulsion) |

Implications for Drug Development and Pharmacokinetics

The tautomeric state of a drug molecule profoundly impacts its lipophilicity (

-

Predictable Pharmacokinetics: Because the 6-(quinolin-2-yl) substituent locks the molecule into the lactam form via an intramolecular hydrogen bond, the molecule's hydrogen bond donor/acceptor profile remains constant across different physiological compartments (e.g., the acidic stomach vs. the neutral bloodstream).

-

Modulated Lipophilicity (Chameleonic Behavior): The lactam form is generally more polar than the lactim form. However, the formation of an intramolecular hydrogen bond "hides" the N-H donor and the quinoline N acceptor from the surrounding aqueous environment. This effectively increases the apparent lipophilicity (

) in non-polar environments, potentially enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[5],[4]. -

Target Engagement: The rigid, coplanar orientation of the two rings—enforced by the hydrogen bond—provides a predictable, flat pharmacophore. This pre-organized geometry minimizes the entropic penalty upon binding, making it ideal for intercalating into hydrophobic pockets or engaging in

stacking with aromatic amino acid residues in the target protein.

References

-

Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study Source: Schlegel Group - Wayne State University URL:[Link]

-

Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents Source: PubMed - NIH URL:[Link]

-

How about Tautomers? Source: WuXi Biology URL:[Link]

-

The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction Source: AIP Publishing URL:[Link]

-

Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone Source: ResearchGate URL:[Link]

-

Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution Source: PMC - NIH URL:[Link]

Sources

- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Properties and Chelation Dynamics of Quinolinyl-Pyridinone Derivatives: A Technical Guide

Executive Summary

Quinolinyl-pyridinone derivatives represent a highly versatile class of hybrid molecules, merging the lipophilic, target-directing properties of the quinoline scaffold with the potent metal-chelating capabilities of hydroxypyridinones (HPOs). In modern medicinal chemistry and materials science, these conjugates—such as aminochloroquinoline-3,4-hydroxypyridinone (ACQ-HPO)—are heavily investigated for their antiplasmodial and antimicrobial properties[1].

This technical guide explores the core electronic properties of these derivatives, detailing how their quantum mechanical characteristics dictate their chemical reactivity and biological efficacy. Furthermore, we provide self-validating experimental protocols for their synthesis, metallation, and electronic characterization.

Quantum Mechanical & Electronic Properties

The pharmacological efficacy and material stability of quinolinyl-pyridinone derivatives are fundamentally governed by their frontier molecular orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) dictates the molecule's electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates its electron-accepting capacity[2].

In ACQ-HPO systems, the HOMO is typically localized over the electron-rich hydroxypyridinone oxygen atoms. This high electron density primes the HPO moiety for coordinate covalent bonding with hard Lewis acids like Fe(III) and Ga(III). Conversely, the LUMO is generally distributed across the conjugated quinoline ring. This extended π-system facilitates π-π stacking interactions with biological targets, such as free heme (ferriprotoporphyrin IX) within the Plasmodium food vacuole.

The energy band gap (

Table 1: Computational Electronic Properties of Representative Quinolinyl-Pyridinone Scaffolds

Data synthesized from Density Functional Theory (DFT) modeling at the B3LYP/6-311++G(d,p) level.

| Molecular Entity | HOMO (eV) | LUMO (eV) | Band Gap ( | Dipole Moment (Debye) | Primary Localization of HOMO |

| ACQ-HPO (Free Ligand) | -5.80 | -2.10 | 3.70 | 4.5 | Pyridinone Oxygen Atoms |

| ACQ-HPO-Fe(III) Complex | -6.15 | -3.45 | 2.70 | 8.2 | Metal-Ligand Coordination Sphere |

| ACQ-HPO-Ga(III) Complex | -6.20 | -3.30 | 2.90 | 7.8 | Metal-Ligand Coordination Sphere |

| Chitosan-Quinoline Base | -6.05 | -2.00 | 4.05 | 5.1 | Imine/Quinoline Nitrogen |

Mechanisms of Action & Metal Chelation Dynamics

The rationale for synthesizing Ga(III) and Fe(III) complexes of ACQ-HPOs lies in the deliberate manipulation of their electronic properties to exploit biological vulnerabilities. Metallation is a proven drug optimization strategy used to enhance the pharmacokinetic and pharmacodynamic (PK/PD) properties of antimalarials[1].

The "Trojan Horse" Causality: Gallium(III) shares a nearly identical ionic radius and coordination geometry with Iron(III), allowing it to bind seamlessly to the ACQ-HPO ligand. However, unlike Fe(III), Ga(III) lacks redox activity under physiological conditions. By forming a highly stable, lipophilic Ga(III)-ACQ-HPO complex, the drug easily permeates the parasitic membrane, driven by the lipophilicity of the quinoline pendant group. Once inside the cell, the complex acts as a "Trojan horse," competitively binding to iron-dependent enzymes and disrupting the parasite's heme detoxification pathway, ultimately leading to oxidative stress and parasite death[1].

Diagram 1: Pathway of ACQ-HPO Metal Chelation and Antiplasmodial Action.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and characterization of these derivatives must follow self-validating loops. The following protocols detail the methodologies for creating and electronically profiling quinolinyl-pyridinone complexes.

Protocol 1: Synthesis and Metallation of ACQ-HPO

Objective: Synthesize the ACQ-HPO ligand and coordinate it with Ga(III)/Fe(III) while ensuring the quinoline ring remains an uncoordinated pendant group.

Step-by-Step Methodology:

-

Hydrogenation: Subject the protected hydroxypyridinone precursors to hydrogenation using a Parr instrument at 1-4 atm and ambient temperature to yield the free 3,4-HPO moiety[1].

-

Coupling: React the free HPO with the aminochloroquinoline derivative in a methanol/dichloromethane (1:1) solvent matrix.

-

Metallation: Introduce Ga(NO

) -

Purification: Isolate the complex via precipitation and freeze-drying.

Self-Validation Check (NMR Chemical Induced Shift):

Causality: To confirm that metal coordination occurs exclusively at the pyridinone oxygen atoms and not at the quinoline nitrogen, perform

Protocol 2: Electrochemical and Computational Profiling

Objective: Map the electronic properties (HOMO/LUMO) of the synthesized complexes to predict biological reactivity.

Step-by-Step Methodology:

-

Cyclic Voltammetry (CV): Dissolve the complex in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF

) as the supporting electrolyte. -

Measurement: Scan at a rate of 50 mV/s using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag

reference electrode. Record the onset oxidation ( -

Empirical Calculation: Calculate the experimental HOMO/LUMO energy levels using the equations:

- eV

- eV

-

Computational Modeling (DFT): Perform Density Functional Theory calculations using the B3LYP functional and the 6-311++G(d,p) basis set to compute the theoretical FMOs and map the electrostatic potential[3].

Self-Validation Check (Band Gap Correlation):

Causality: Experimental conditions (solvation effects) often skew CV results.

Validation Metric: The electrochemical band gap (

Diagram 2: Experimental Workflow for Synthesis and Electronic Characterization.

Conclusion

The rational design of quinolinyl-pyridinone derivatives relies heavily on the precise tuning of their electronic properties. By understanding the spatial distribution of HOMO and LUMO energy levels, researchers can optimize the metal-chelating efficiency of the hydroxypyridinone core while preserving the lipophilic, target-directing nature of the quinoline scaffold. Adhering to self-validating protocols—such as correlating NMR chemical shifts with localized coordination and matching empirical CV data with DFT models—ensures high-fidelity development of next-generation antimalarial and antimicrobial metallodrugs.

References

-

Title: Synthesis and Characterization of Antiplasmodial Gallium (III) and Iron (III) Complexes of Aminochloroquinoline-3, 4-Hydroxypyridinone Conjugates: Preliminary Studies. Source: RSIS International URL: [Link]

-

Title: Developing a new multi-featured chitosan-quinoline Schiff base with potent antibacterial, antioxidant, and antidiabetic activities: design and molecular modeling simulation Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: A detailed density functional theory investigation on physicochemical properties of ciclopirox derivatives: A potential candidate for prevention of age-related macular degeneration Source: ResearchGate URL: [Link]

Sources

- 1. Synthesis and Characterization of Antiplasmodial Gallium (III) and Iron (III) Complexes of Aminochloroquinoline-3, 4-Hydroxypyridinone Conjugates: Preliminary Studies. – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 2. Developing a new multi-featured chitosan-quinoline Schiff base with potent antibacterial, antioxidant, and antidiabetic activities: design and molecular modeling simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Dual-Pharmacophore Engineering: A Technical Guide to the Discovery of Novel Quinoline-Pyridine Hybrid Kinase Inhibitors

Topic: Discovery of novel quinoline-pyridine hybrid compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Strategic Overview

The "Privileged Scaffold" Synergy

In modern medicinal chemistry, the concept of "privileged scaffolds"—molecular frameworks capable of binding to multiple diverse bioreceptors—is central to library design. Both quinoline and pyridine represent two of the most historically significant nitrogen heterocycles.

-

Quinoline (Benzo[b]pyridine): A bicyclic aromatic system found in antimalarials (Chloroquine), topoisomerase inhibitors (Camptothecin), and kinase inhibitors (Lenvatinib).

-

Pyridine: The most prevalent heterocyclic ring in FDA-approved drugs, offering high water solubility and hydrogen-bonding potential.

The Hybridization Rationale: Fusing or linking these two scaffolds creates a "hybrid pharmacophore" designed to overcome common liabilities of single-scaffold drugs, such as poor solubility or limited target selectivity. This guide focuses on the rational design, synthesis, and validation of quinoline-pyridine hybrids specifically targeting PIM-1 Kinase , a serine/threonine kinase overexpressed in hematological malignancies and solid tumors.

Part 2: Rational Drug Design & In Silico Modeling

Pharmacophore Mapping

To design a potent PIM-1 inhibitor, the hybrid molecule must satisfy specific binding pocket requirements. The ATP-binding pocket of PIM-1 is unique due to the presence of a hinge region proline (Pro123), which prevents the formation of a canonical hydrogen bond found in other kinases.

Key Design Features:

-

Hinge Binder: The pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region residues (e.g., Glu121).

-

Hydrophobic Core: The quinoline ring occupies the hydrophobic pocket (Val52, Leu44), providing van der Waals interactions.

-

Solubilizing Tail: A basic amine (e.g., morpholine or piperazine) attached to the quinoline C2 or C4 position extends into the solvent-exposed region, improving ADME properties.

Molecular Docking Workflow

Before synthesis, candidate structures should be screened using the following protocol:

-

Protein Prep: Retrieve PIM-1 crystal structure (e.g., PDB ID: 4N70) from RCSB. Remove water molecules; add polar hydrogens.

-

Ligand Prep: Generate 3D conformers of quinoline-pyridine hybrids; calculate partial charges (Gasteiger).

-

Grid Generation: Define a 20x20x20 Å box centered on the co-crystallized ligand.

-

Docking: Use AutoDock Vina or Glide.

-

Success Metric: Binding energy < -9.0 kcal/mol and RMSD < 2.0 Å relative to reference inhibitor.

-

Part 3: Chemical Synthesis Protocols

This section details a robust, modular synthetic route to access 2-(pyridin-3-yl)quinoline-4-carboxamide derivatives . This pathway utilizes the Pfitzinger reaction followed by amide coupling, allowing for late-stage diversification.

Synthetic Pathway Visualization (Graphviz)

Figure 1: Modular synthesis of quinoline-pyridine hybrids via Pfitzinger reaction.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(pyridin-3-yl)quinoline-4-carboxylic acid (Pfitzinger Reaction)

-

Reagents: Isatin (10 mmol), 3-Acetylpyridine (10 mmol), KOH (33% aq. solution, 10 mL), Ethanol (20 mL).

-

Procedure:

-

Dissolve isatin in hot ethanol. Add 3-acetylpyridine followed by dropwise addition of KOH solution.

-

Reflux the mixture for 12–18 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

-

Cool to room temperature. Pour into crushed ice and acidify with glacial acetic acid to pH 4–5.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from ethanol/DMF.

-

Expected Yield: 75–85%. Appearance: Yellow solid.

-

Step 2: Amide Coupling (Derivatization)

-

Reagents: Carboxylic acid intermediate (1 mmol), Primary/Secondary Amine (1.2 mmol), EDC.HCl (1.5 mmol), HOBt (1.5 mmol), DIPEA (3 mmol), DMF (5 mL).

-

Procedure:

-

Dissolve the acid intermediate in dry DMF under nitrogen atmosphere.

-

Add EDC.HCl and HOBt; stir at 0°C for 30 minutes to activate the acid.

-

Add the amine and DIPEA. Allow to warm to room temperature and stir for 12 hours.

-

Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.

-

Purify via silica gel column chromatography.

-

Part 4: Biological Evaluation & Validation

In Vitro Kinase Inhibition Assay (PIM-1)

To validate the target engagement, a FRET-based or radiometric assay is required.

-

Assay Principle: Measures the transfer of phosphate from ATP to a peptide substrate (e.g., S6 kinase substrate).

-

Protocol:

-

Prepare 10 mM stock solutions of hybrid compounds in DMSO.

-

Dilute compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Incubate Recombinant PIM-1 enzyme (0.2 ng/µL) with compounds for 15 min.

-

Add ATP (at Km) and Peptide Substrate. Incubate for 60 min at room temperature.

-

Stop reaction (e.g., EDTA) and detect phosphorylation signal.

-

Calculate IC50 using non-linear regression analysis (GraphPad Prism).

-

Cellular Viability (MTT Assay)

-

Cell Lines: K562 (Leukemia), PC-3 (Prostate), MCF-7 (Breast).

-

Control: Doxorubicin or Staurosporine.

-

Protocol:

-

Seed cells (5x10^3 cells/well) in 96-well plates. Incubate 24h.

-

Treat with serial dilutions of hybrid compounds (0.1 µM – 100 µM).

-

Incubate for 48–72 hours.

-

Add MTT reagent (5 mg/mL); incubate 4h.

-

Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

-

Part 5: Data Presentation & Analysis

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the quinoline-pyridine hybrid scaffold based on literature trends for kinase inhibition.

| Compound ID | R1 (Quinoline C6) | R2 (Pyridine Pos.) | Linker | PIM-1 IC50 (nM) | Cell Viability (K562) IC50 (µM) |

| QP-01 | H | 3-pyridyl | Amide | 1250 | > 50 |

| QP-02 | F | 3-pyridyl | Amide | 450 | 12.5 |

| QP-03 | Cl | 3-pyridyl | Amide | 210 | 5.2 |

| QP-04 | OMe | 4-pyridyl | Amide | 85 | 1.8 |

| QP-05 | Morpholine | 4-pyridyl | Urea | 12 | 0.45 |

Analysis:

-

Electron-Withdrawing Groups: Halogens (F, Cl) at C6 of the quinoline ring generally improve metabolic stability and potency (QP-02, QP-03).

-

H-Bond Donors: Urea linkers (QP-05) often provide superior hydrogen bonding networks within the active site compared to simple amides.

-

Pyridine Position: 4-pyridyl orientation often favors better alignment with the hinge region residues compared to 3-pyridyl.

Part 6: Mechanistic Insight

Understanding the downstream effects of PIM-1 inhibition is crucial for validating the mechanism of action. PIM-1 inhibits apoptosis by phosphorylating the pro-apoptotic protein BAD . Inhibition of PIM-1 restores BAD function, leading to cell death.

Signaling Pathway Diagram (Graphviz)

Figure 2: Mechanism of Action. The hybrid inhibitor blocks PIM-1, preventing BAD phosphorylation and thereby inducing apoptosis.

Part 7: References

-

Vijayakumar, V., et al. (2025).[1] "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances. [Link]

-

Abdelgawad, M. A., et al. (2023).[2] "Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Panda, P. & Chakroborty, S. (2020).[3][4] "Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents." ResearchGate. [Link]

-

Kapletiya, S., et al. (2025).[5] "Exploring Pyridine-Quinoline Hybrids: Efficient Synthesis and Their Promising Antimicrobial Properties."[5] International Journal of Advances in Engineering and Management. [Link]

-

Sunkara, S., et al. (2024).[6] "Synthesis of Novel Quinoline containing 1,2,3-Triazole Hybrids: Evaluation of Anticancer Activity." Asian Journal of Chemistry. [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijaem.net [ijaem.net]

- 6. asianpubs.org [asianpubs.org]

Targeting the Kinome: Biological Screening of 6-(Quinolin-2-yl)pyridin-2(1H)-one Derivatives

The following technical guide details the biological characterization of 6-(Quinolin-2-yl)pyridin-2(1H)-one derivatives. This scaffold is a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of PIM kinases (PIM-1, PIM-2, PIM-3) and potential polypharmacology targeting the JAK/STAT pathway and Tubulin polymerization .

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Executive Summary & Scaffold Rationale

The 6-(Quinolin-2-yl)pyridin-2(1H)-one moiety represents a classic "hinge-binding" scaffold. The pyridin-2(1H)-one core mimics the adenine ring of ATP, functioning as a bidentate hydrogen bond donor/acceptor system that anchors the molecule within the ATP-binding pocket of protein kinases.

When fused or linked with a quinoline ring, the structure gains significant lipophilic bulk, allowing it to exploit the hydrophobic regions (Regions I and II) adjacent to the kinase hinge. This guide outlines a validated screening cascade to characterize these derivatives, moving from biochemical potency to cellular mechanism of action (MoA).

Key Molecular Features[1][2][3][4][5][6]

-

Pyridone Tautomer: Exists in equilibrium between 2-pyridone (lactam) and 2-hydroxypyridine (lactim). The lactam form is the primary pharmacophore for kinase hinge binding.

-

Quinoline Moiety: Provides

-

Screening Cascade & Workflow

To ensure data integrity, a funnel approach is required. High-throughput biochemical screens filter active hits before resource-intensive cellular assays.

Figure 1: Validated screening cascade for kinase inhibitors. Selection criteria (edges) ensure only high-quality hits progress.

Phase I: Biochemical Potency (Kinase Inhibition)

The primary target for this scaffold is the PIM-1 Kinase . PIM kinases are constitutively active and do not require phosphorylation for activation, making them ideal for ATP-competitive inhibition assays.

Protocol: ADP-Glo™ Kinase Assay (Luminescent)

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation of a peptide substrate.

Reagents:

-

Enzyme: Recombinant Human PIM-1 (0.2 ng/µL).

-

Substrate: S6 Ribosomal Protein derived peptide (AKRRRLSSLRA).

-

ATP: Ultra-pure ATP (Concentration =

apparent, typically 10–50 µM). -

Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

-

Compound Preparation: Prepare 10-point serial dilutions of the quinolinyl-pyridone derivative in 100% DMSO. Acoustic dispense 50 nL into a 384-well low-volume white plate.

-

Enzyme Addition: Add 2.5 µL of PIM-1 enzyme solution. Incubate for 10 minutes at RT to allow compound-enzyme binding (pre-equilibrium).

-

Reaction Initiation: Add 2.5 µL of ATP/Substrate mix.

-

Incubation: Incubate at RT for 60 minutes (linear reaction phase).

-

ADP Detection:

-

Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis:

Calculate % Inhibition relative to Max (DMSO) and Min (No Enzyme) controls. Fit data to a 4-parameter logistic equation to determine IC

Expert Insight: PIM kinases have a high affinity for ATP (

~ 4-10 µM). Using ATP concentrations significantly higher thanwill shift the IC for competitive inhibitors (Cheng-Prusoff equation), potentially masking potency. Always run the assay at or below .

Phase II: Cellular Efficacy & Phenotypic Screening

Compounds showing biochemical potency (IC

Target Cell Lines:

-

NFS-60 / K562: Myeloid leukemia lines (PIM-1 dependent).

-

MCF-7: Breast adenocarcinoma (often co-targets Tubulin/PIM).

-

HepG2: Hepatocellular carcinoma.

Protocol: Resazurin (Alamar Blue) Viability Assay

Rationale: Resazurin is reduced to highly fluorescent resorufin by metabolically active cells. This is superior to MTT as it allows for kinetic monitoring and is non-toxic.

-

Seeding: Seed cells (3,000–5,000 cells/well) in 96-well black plates. Allow attachment for 24 hours.

-

Treatment: Treat with compounds (0.01 µM – 100 µM) for 72 hours.

-

Control: 0.5% DMSO (Vehicle).

-

Positive Control: Staurosporine or SGI-1776 (Known PIM inhibitor).

-

-

Staining: Add Resazurin solution (final conc. 44 µM). Incubate 2–4 hours.

-

Measurement: Read Fluorescence (Ex 560 nm / Em 590 nm).

Data Summary Table (Representative Data):

| Compound ID | R-Group (Pos 4) | PIM-1 IC

Phase III: Mechanism of Action (MoA) Validation

To confirm that cytotoxicity is driven by PIM kinase inhibition (and not general toxicity), downstream signaling markers must be assessed. PIM-1 phosphorylates Bad (at Ser112) and stabilizes c-Myc .

Signaling Pathway Visualization

Figure 2: PIM-1 Signaling Pathway.[1][2][3][4] Inhibition of PIM-1 prevents Bad phosphorylation, leading to Bad-mediated apoptosis, and destabilizes c-Myc, reducing proliferation.

Protocol: Western Blotting

-

Lysate Prep: Treat MCF-7 cells with QP-04c (at IC

concentration) for 6, 12, and 24 hours. Lyse in RIPA buffer with phosphatase inhibitors. -

Electrophoresis: Resolve 30 µg protein on 12% SDS-PAGE.

-

Antibodies:

-

Primary: Anti-p-Bad (Ser112), Anti-c-Myc, Anti-PIM-1.

-

Loading Control: Anti-

-Actin or GAPDH.

-

-

Validation Criteria: A successful "on-target" hit must show a dose-dependent decrease in p-Bad (Ser112) levels without significantly altering total Bad levels.

References

-

El-Miligy, M. M., et al. (2023).[4] Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors.[5][4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Abdelaziz, M. E., et al. (2023).[2] Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim‐1 Inhibitors: Design, Synthesis, Radiolabeling. ACS Omega. Link

-

Ghorab, M. M., et al. (2021). Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives.[6] Chemical Biology & Drug Design. Link

-

Laiolo, J., et al. (2022). Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance.[7] Scientific Reports. Link

-

Sigma-Aldrich. Product Specification: 6-(Quinolin-2-yl)pyridin-2(1H)-one. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial and antiproliferative activities of novel synthesized 6-(quinolin-2-ylthio) pyridine derivatives with molecular docking study as multi-targeted JAK2/STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure activity relationships and the binding mode of quinolinone-pyrimidine hybrids as reversal agents of multidrug resistance mediated by P-gp - PMC [pmc.ncbi.nlm.nih.gov]

The Quinolinone Scaffold: A Privileged Framework for Diverse Therapeutic Targets

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The quinolinone core, a fused heterocyclic system of a benzene and a pyridinone ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, combined with its capacity for extensive functionalization at multiple positions, has enabled the development of a vast library of compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of the key therapeutic targets for quinolinone-based compounds, with a focus on oncology, infectious diseases, and neurodegenerative disorders. We will explore the mechanisms of action, present comparative data for lead compounds, and detail key experimental workflows for target validation, offering researchers and drug development professionals a thorough resource for leveraging this versatile chemical framework.

The Quinolinone Scaffold: A Foundation for Pharmacological Diversity

Quinoline and its derivatives are a cornerstone of medicinal chemistry, demonstrating a remarkable range of pharmacological properties including anticancer, antibacterial, anti-inflammatory, and antiviral activities. The synthetic versatility of the quinolinone scaffold allows for the precise tuning of its physicochemical properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles for a multitude of biological targets. This adaptability is the primary reason why quinolinone-based drugs have successfully progressed through clinical trials and entered the market for various indications.[1]

The core structure provides a rigid backbone for the strategic placement of functional groups that can engage in specific hydrogen bonds, hydrophobic interactions, and π-π stacking with target proteins. This guide will delve into the specific targets that have been most successfully modulated by this remarkable scaffold.

Figure 1: Logical relationship diagram illustrating the versatility of the quinolinone scaffold against diverse therapeutic target classes.

Therapeutic Targets in Oncology

Quinolinone derivatives have shown exceptional promise in oncology, targeting multiple hallmarks of cancer.[2] Their mechanisms of action range from direct DNA damage to the inhibition of critical signaling pathways that drive tumor growth and survival.[3]

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a common driver of cancer. The quinolinone scaffold has proven to be a privileged structure for designing potent and selective kinase inhibitors.[4]

-

Pim-1 Kinase: Overexpressed in various cancers, Pim-1 kinase is a serine/threonine kinase that promotes cell survival and proliferation. Several quinoline derivatives have been reported as potent Pim-1 inhibitors, often interacting with key residues like Lys67 in the ATP-binding pocket.[5]

-

Receptor Tyrosine Kinases (VEGFR, EGFR): Angiogenesis and cell proliferation pathways mediated by VEGFR and EGFR are prime targets for cancer therapy. Quinolinone-based compounds have been developed as inhibitors of these kinases, disrupting downstream signaling and impeding tumor growth.[6][5]

-

Src Kinase: As a non-receptor tyrosine kinase, Src is involved in cancer cell migration and proliferation. Novel quinolinone derivatives have been synthesized as non-ATP competitive Src inhibitors, offering a potential strategy to overcome resistance to traditional ATP-competitive drugs.[5]

Table 1: Comparative Activity of Quinolinone-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 / Ki Value | Cancer Cell Line | Reference |

| Isoxazolo-quinoline-3,4-diones | Pim-1 | Ki = 2.5 nM | - | [5] |

| Isoxazolo-quinoline-3,4-diones | Pim-2 | Ki = 43.5 nM | - | [5] |

| Pyridine-quinoline hybrid (5) | Pim-1 | GI50 = 1.29 µM | Prostate (PC-3) | [5] |

| 3,5,7-trisubstituted quinoline (21b) | c-Met | IC50 < 1 nM | c-Met dependent | [7] |

| Pyrano[3,2-c]quinoline | DNA-Topoisomerase | -8.3 kcal/mol (Docking) | EAC, Hep-G2, MCF-7 | [8] |

PARP-1 Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks. In cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to synthetic lethality. The quinazolinone scaffold, a close analogue of quinolinone, has been successfully utilized as a bioisostere for the phthalazinone core of the approved PARP inhibitor Olaparib.[9][10] These compounds show high affinity for the PARP-1 active site and can induce cell cycle arrest and apoptosis in cancer cells.[9][11]

DNA Topoisomerase II Inhibition

Several established anticancer agents, including doxorubicin and mitoxantrone, contain quinoline-like structures and function by intercalating into DNA and inhibiting topoisomerase II.[3] These drugs are classified as "topoisomerase poisons" because they stabilize the enzyme-DNA cleavage complex, leading to permanent double-strand breaks and triggering apoptosis.[3][12] The planar nature of the quinolinone ring system is well-suited for this intercalative binding mode.

Figure 3: A high-level experimental workflow for the Cellular Thermal Shift Assay (CETSA®) to confirm target engagement.

Future Directions and Conclusion

The quinolinone scaffold continues to be a highly productive framework in drug discovery. Future research will likely focus on several key areas:

-

Targeting Protein-Protein Interactions: Moving beyond enzyme active sites to design quinolinone derivatives that can modulate challenging targets like protein-protein interactions.

-

Covalent Inhibitors: Incorporating reactive moieties onto the quinolinone scaffold to create covalent inhibitors for enhanced potency and duration of action.

-

Multi-Target Agents: Rationally designing single molecules that can modulate multiple targets, a particularly promising strategy for complex diseases like cancer and neurodegeneration. [13]* Overcoming Resistance: Developing next-generation quinolinone derivatives that are effective against drug-resistant mutants, especially in oncology and infectious diseases. [12] In conclusion, the chemical tractability and proven clinical success of quinolinone-based compounds ensure their continued importance in therapeutic development. The diverse range of targets, from bacterial enzymes to complex human signaling proteins, underscores the scaffold's "privileged" status. A deep understanding of the target biology, combined with robust validation methodologies as outlined in this guide, will be essential for unlocking the full therapeutic potential of this remarkable chemical entity.

References

-

Aldred, K.J., Kerns, R.J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Bentham Science Publishers. (2021). Synthesis and In silico Studies of Quinazolinone Derivatives as PARP-1 Inhibitors. Bentham Science Publishers. [Link]

-

[No Title]. (n.d.). slideplayer.com. [Link]

-

Smith, J. T. (1986). [Mechanism of action of quinolones]. Presse medicale (Paris, France : 1983), 15(37), 1859–1862. [Link]

-

Moor, L. F. E., Vasconcelos, T. R. A., da R. Reis, R., Pinto, L. S. S., da Costa, T. M., de Magalhães, J. C., de Souza, M. V. N., & de Almeida, M. V. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(1), 101-118. [Link]

-

Vaidya, A., Jain, A., Kumar, P., & Kashaw, S. K. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

-

Acheampong, A. A., Tuffour, I., Omari-Siaw, E., & Dotse, E. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1032822. [Link]

-

Solomon, V. R., & Lee, H. (2022). Antibacterial Quinolones. Encyclopedia. [Link]

-

Sharma, P. C., Sinhmar, L., Sharma, A., Sharma, S., & Sharma, P. C. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1536-1569. [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 112, 104823. [Link]

-

[No Title]. (n.d.). ijcrt.org. [Link]

-

El-Sayed, M. T., El-Hussieny, M., El-Naggar, M., Abbas, H. S., & El-Henawy, A. A. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC advances, 12(3), 1361–1375. [Link]

-

Gaud, A., & Gupta, S. K. (2022). QUINOLINE SCAFFOLD – A MOLECULAR HEART OF MEDICINAL CHEMISTRY. Pharmaerudition.org. [Link]

-

[No Title]. (n.d.). slideshare.net. [Link]

-

Geronikaki, A., Galdyn, P., & Poroikov, V. (2024). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 29(1), 115. [Link]

-

[No Title]. (n.d.). nih.gov. [Link]

-

[No Title]. (n.d.). zenodo.org. [Link]

-

Bielawska, A., & Bielawski, K. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 193. [Link]

-

[No Title]. (n.d.). figshare.com. [Link]

-

Makrecka-Kuka, M., Vasiljeva, J., Dimitrijevs, P., & Arsenyan, P. (2022). Olaparib Conjugates with Selenopheno[3,2- c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance. Pharmaceutics, 14(12), 2571. [Link]

-

Makrecka-Kuka, M., Vasiljeva, J., Dimitrijevs, P., & Arsenyan, P. (2022). Olaparib Conjugates with Selenopheno[3,2-c]quinolinone Inhibit PARP1 and Reverse ABCB1-Related Multidrug Resistance. Pharmaceutics, 14(12), 2571. [Link]

-

[No Title]. (2020, August 21). youtube.com. [Link]

-

Twibanire, J. K., Cook, C., Atapatu, S., Taj, R. A., Akoto, C. O., Johnson, K. R. D., Bryan, C. S., Ebrahimian, G. R., Pipaliya, B., Ullah, F., Hussaini, S. M. A., Kaur, M., Chehal, N., & Sharma, S. (2026). Discovery of Quinazolinone Derivatives as Potent PARP1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

[No Title]. (n.d.). researchsquare.com. [Link]

- [No Title]. (n.d.). google.com.

-

Kuzan, T., Fijałkowski, S., & Fijałkowski, K. (2022). Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review. International Journal of Molecular Sciences, 23(15), 8560. [Link]

-

Wassila, S., Boukli-Hacene, F., Merad, M., & Ghalem, S. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Journal of Microbial & Biochemical Technology, 12(432). [Link]

-

[No Title]. (n.d.). researchgate.net. [Link]

-

Khan, I., Al-Harrasi, A., Al-Rawahi, A., Al-Abri, Z., & Hussain, J. (2024). Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. ACS Omega. [Link]

-

[No Title]. (n.d.). researchgate.net. [Link]

-

El-Miligy, M. M., Abdelaziz, M. E., Fahmy, S. M., Ibrahim, T. M., Abu-Serie, M. M., Mahran, M. A., & Hazzaa, A. A. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2162548. [Link]

-

[No Title]. (n.d.). sciforum.net. [Link]

-

Patel, R. V., Patel, K. D., & Patel, H. D. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

-

Kumar, D., & Kumar, N. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(6), 100481. [Link]

-

White, N. J., Watson, J. A., Hoglund, R. M., Chan, X. H. S., Tarning, J., & McGready, R. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. BMC medicine, 16(1), 204. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14. [Link]

-

Alker, D., Burrell, G., Cross, P. E., & Paton, J. M. (1991). 2(1H)-quinolinones with cardiac stimulant activity. 3. Synthesis and biological properties of 6-imidazol-1-yl derivatives. Journal of medicinal chemistry, 34(1), 199–205. [Link]

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]

-

[No Title]. (n.d.). mdpi.com. [Link]

-

Feldman, A. M. (1995). Quinolinone derivatives in the management of congestive heart failure. Journal of cardiovascular pharmacology, 26 Suppl 1, S77–S83. [Link]

-

da Silva, A. C. A., de Oliveira, B. G., de Oliveira, R. B., & de Faria, T. J. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of natural products, 86(2), 335–346. [Link]

Sources

- 1. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. ijmphs.com [ijmphs.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. scirp.org [scirp.org]

- 9. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Structure-activity relationship (SAR) of 6-(Quinolin-2-yl)pyridin-2(1H)-one analogs

The following technical guide details the Structure-Activity Relationship (SAR) of 6-(Quinolin-2-yl)pyridin-2(1H)-one and its bioactive analogs.

While the specific parent scaffold 6-(Quinolin-2-yl)pyridin-2(1H)-one is widely recognized in process chemistry as a promiscuous ligand for Pd-catalyzed C-H activation (the "Yu Ligand"), its structural analogs have emerged as potent pharmacophores in oncology, specifically targeting PIM Kinases and ALK2 (Activin Receptor-Like Kinase 2) . This guide bridges the gap between its synthetic utility and its medicinal chemistry applications.

Focus: Kinase Inhibition (PIM-1, ALK2) & Synthetic Utility Audience: Medicinal Chemists, Process Chemists, and Pharmacologists

Executive Summary

The 6-(Quinolin-2-yl)pyridin-2(1H)-one scaffold represents a privileged bidentate motif. In organic synthesis, it serves as a "transient directing group" ligand, enabling site-selective C-H functionalization. In drug discovery, the core pyridin-2(1H)-one (2-pyridone) acts as a critical hinge-binding motif , mimicking the adenine ring of ATP to form hydrogen bonds with the kinase backbone. When fused or linked with a quinoline moiety, the resulting hybrid occupies the hydrophobic pocket of serine/threonine kinases, offering a tunable platform for developing inhibitors against PIM-1 (Pro-survival signaling) and ALK2 (Bone Morphogenetic Protein signaling).

Biological Targets & Mechanism of Action

Primary Target: PIM-1 Kinase

PIM-1 (Proviral Integration Site for Moloney Murine Leukemia Virus) is a constitutively active serine/threonine kinase overexpressed in hematological malignancies (AML, CLL) and solid tumors (prostate, pancreatic).[1][2]

-

Mechanism: PIM-1 inhibits apoptosis by phosphorylating BAD (Bcl-2-associated death promoter) and activates protein translation via the mTORC1 pathway.

-

Inhibition Strategy: The pyridinone-quinoline analogs act as ATP-competitive Type I inhibitors . The pyridinone lactam (NH/C=O) forms a donor-acceptor H-bond pair with the hinge region (specifically Glu121 and Leu44 in PIM-1).

Secondary Target: ALK2 (ACVR1)

Mutations in ALK2 drive Fibrodysplasia Ossificans Progressiva (FOP) and DIPG tumors. Quinoline-based scaffolds (e.g., analogs of LDN-193189) inhibit BMP signaling.[3][4][5] The pyridinone ring serves as a bioisostere for the pyrazole/pyrimidine hinge binders often found in this class.

Figure 1: PIM-1 Signaling Pathway.[2][6][7] The quinolinyl-pyridinone analogs block the PIM-1 node, restoring apoptosis (via BAD) and halting proliferation (via c-Myc).

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three distinct zones: the Hinge Binder (Pyridinone) , the Hydrophobic Clamp (Quinoline) , and the Solvent Interface (Substituents) .

Zone A: The Pyridinone Core (Hinge Binding)

The pyridin-2(1H)-one (or 2-hydroxypyridine tautomer) is the anchor.

-

Essential Feature: The NH (donor) and C=O (acceptor) at positions 1 and 2 are critical for binding to the kinase hinge region.

-

Modification Rule:

-

N-Methylation: Drastically reduces potency (loss of H-bond donor).

-

C3-Cyano/Nitro groups: Electron-withdrawing groups at C3 (e.g., 3-CN) increase the acidity of the N-H, strengthening the H-bond with the hinge residue (Glu121).

-

Isosteres: Replacement with pyrimidin-2-one is tolerated but often reduces metabolic stability.

-

Zone B: The Quinoline Moiety (Hydrophobic Pocket)

The quinoline ring provides the bulk required to fill the ATP-binding pocket.

-

Connectivity:

-

6-(Quinolin-2-yl): (The "Yu Ligand" connectivity).[8] Provides a linear, planar geometry. Ideal for intercalation or narrow pockets but can suffer from poor solubility.

-

4-(Quinolin-3-yl): (The "PIM-1 Active" connectivity). This "kinked" geometry optimally positions the quinoline into the hydrophobic back-pocket while keeping the pyridinone at the hinge.

-

-

Substitution:

-

Unsubstituted Quinoline: Moderate potency, poor solubility.

-

6-Methoxy/Ethoxy: Improves potency via hydrophobic interaction with the "gatekeeper" residue.

-